molecular formula C21H17ClFN5O B2365442 1-[(4-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251580-41-2

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2365442
CAS No.: 1251580-41-2
M. Wt: 409.85
InChI Key: BMJNXXJPAMTVMX-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClFN5O and its molecular weight is 409.85. The purity is usually 95%.
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Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as compound 1 ) is a member of the triazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of compound 1, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17ClF N3O
  • Molecular Weight : 347.81 g/mol
  • CAS Number : [Not provided in search results]

Compound 1 exhibits its biological activity primarily through modulation of various cellular pathways. It has been shown to interact with specific receptors and enzymes that are crucial for cellular function and survival. Notably, it acts as an antagonist at certain targets, influencing pathways involved in inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have indicated that compound 1 possesses significant anticancer properties. It has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

Cell Line IC50 (µM) Mechanism
MCF7 (breast cancer)12.50Induction of apoptosis
NCI-H460 (lung)42.30Cell cycle arrest
Hep-2 (laryngeal)3.25Inhibition of DNA synthesis

The IC50 values suggest that compound 1 is particularly effective against Hep-2 cells, indicating its potential as a therapeutic agent in treating laryngeal cancer.

Anti-inflammatory Effects

In addition to its anticancer properties, compound 1 has demonstrated anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and modulates immune responses, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of compound 1 in experimental models:

  • Study on MCF7 Cell Line :
    • Researchers evaluated the effects of compound 1 on MCF7 cells and found that it induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of 12.50 µM, emphasizing its potential for breast cancer treatment.
  • NCI-H460 Model :
    • In a lung cancer model using NCI-H460 cells, compound 1 was shown to cause cell cycle arrest at the G2/M phase. This effect was attributed to its ability to inhibit key regulatory proteins involved in cell division.
  • Inflammation Model :
    • In a murine model of inflammation, administration of compound 1 resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in managing chronic inflammatory conditions.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-5-pyrrol-1-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O/c1-14-12-17(23)8-9-18(14)24-20(29)19-21(27-10-2-3-11-27)28(26-25-19)13-15-4-6-16(22)7-5-15/h2-12H,13H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJNXXJPAMTVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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